molecular formula C12H16O4 B3016037 (2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid CAS No. 2248185-63-7

(2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid

Cat. No.: B3016037
CAS No.: 2248185-63-7
M. Wt: 224.256
InChI Key: PQOHSWORZIVNNA-MRVPVSSYSA-N
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Description

(2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a methylpropanoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid typically involves the use of 2,3-dimethoxybenzoic acid as a starting material. The synthetic route may include steps such as esterification, reduction, and subsequent hydrolysis to yield the desired product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with optimized conditions for scalability. This includes the use of industrial reactors, continuous flow systems, and efficient purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and combination of functional groups, which contribute to its distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2R)-3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(12(13)14)7-9-5-4-6-10(15-2)11(9)16-3/h4-6,8H,7H2,1-3H3,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOHSWORZIVNNA-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C(=CC=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=C(C(=CC=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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